molecular formula C19H21FN2O2 B4928562 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine

1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine

Cat. No. B4928562
M. Wt: 328.4 g/mol
InChI Key: QJZJSKVMQRHMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, also known as FAPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin 5-HT1A receptor agonist and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine acts as a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of this receptor by 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine leads to an increase in the release of serotonin in the brain, which in turn modulates the activity of other neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of other selective serotonin reuptake inhibitors (SSRIs) and has been shown to be effective in the treatment of anxiety and depression.
Biochemical and physiological effects:
1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine has been shown to have several biochemical and physiological effects, including an increase in the release of serotonin in the brain, modulation of the activity of other neurotransmitters, and a reduction in anxiety and depressive symptoms. 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine has also been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor, its low potential for abuse and addiction, and its well-established mechanism of action. However, 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine also has some limitations, including its relatively short half-life and the need for further research to establish its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of anxiety and depression.
2. Development of new analogs and modifications of 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine to improve its potency, selectivity, and safety profile.
3. Investigation of the long-term effects of 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine on brain function and behavior.
4. Investigation of the potential use of 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine in combination with other drugs for the treatment of psychiatric disorders.
5. Investigation of the potential use of 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In conclusion, 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine is a promising compound that has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. Its well-established mechanism of action, low potential for abuse and addiction, and high potency and selectivity for the serotonin 5-HT1A receptor make it a promising candidate for further research and development. However, further research is needed to establish its safety and efficacy in humans and to investigate its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine involves several steps, starting with the reaction of 2-fluorophenol with acetyl chloride to form 2-fluoroacetophenone. This intermediate is then reacted with 2-methylphenylpiperazine in the presence of a base to form 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine. The synthesis of 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine has been optimized and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models and has also been tested in human clinical trials. 1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine has also been investigated for its potential use in the treatment of pain, sleep disorders, and other psychiatric disorders.

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-15-6-2-4-8-17(15)21-10-12-22(13-11-21)19(23)14-24-18-9-5-3-7-16(18)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJSKVMQRHMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

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